Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide

Description

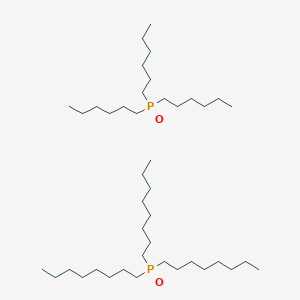

Tri-n-hexylphosphine oxide (THPO) and tri-n-octylphosphine oxide (TOPO) are tertiary phosphine oxides characterized by straight alkyl chains (C6 and C8, respectively) bonded to a central phosphorus atom. These compounds are widely used in coordination chemistry, solvent extraction, and nanomaterials synthesis due to their strong electron-donating properties and ability to act as ligands or surfactants.

- TOPO (C₂₄H₅₁OP, MW: 386.65 g/mol) is a solid at room temperature with a melting point of ~52°C . It is highly hydrophobic and often employed as a synergistic agent in liquid-liquid extraction processes, particularly for rare earth elements and transition metals . Its extended alkyl chain enhances solubility in nonpolar solvents, making it a preferred choice in nanoparticle synthesis .

- While less extensively documented in the literature, its applications overlap with TOPO in areas where shorter-chain ligands are advantageous .

Properties

IUPAC Name |

1-dihexylphosphorylhexane;1-dioctylphosphoryloctane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51OP.C18H39OP/c1-4-7-10-13-16-19-22-26(25,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3;1-4-7-10-13-16-20(19,17-14-11-8-5-2)18-15-12-9-6-3/h4-24H2,1-3H3;4-18H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKPOSFWUCCSSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCP(=O)(CCCCCCCC)CCCCCCCC.CCCCCCP(=O)(CCCCCC)CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H90O2P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

689.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sodium Hypophosphite Route with Bromoalkane Addition

This three-step method begins with the alkylation of sodium hypophosphite using octene in acetic acid at 120–135°C, forming dioctylphosphinic acid (HDOP). Subsequent reduction with trichlorosilane (HSiCl3) in trichloromethane at 80°C for 16 hours generates dioctyl phosphorus chloride, which reacts with bromoalkanes (e.g., 1-bromooctane) in toluene. Hydrolysis of the intermediate with distilled water yields TOPO with a reported purity >95%. Key advantages include moderate reaction conditions and high selectivity, though bromoalkane costs may limit industrial adoption.

Table 1: Reaction Conditions for Bromoalkane-Addition Method

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Octene alkylation | NaH2PO2, octene | Acetic acid | 135°C | 8 hr | 81.4% |

| Trichlorosilane reduction | HSiCl3 | Trichloromethane | 80°C | 16 hr | 95% |

| Bromoalkane addition | 1-bromooctane | Toluene | 100°C | 18 hr | 90.2% |

Double Octene Addition Approach

Optimized for cost efficiency, this method eliminates bromoalkanes by reintroducing octene during the final alkylation. After forming HDOP via initial octene addition, a second equivalent of octene reacts with the dioctylphosphinic acid intermediate in acetic acid at 135°C, directly yielding TOPO after hydrolysis. The absence of halogenated reagents reduces waste, though extended reaction times (up to 40 hours) are required to achieve 89% yields.

Trichlorosilane Reduction Followed by Alcoholysis

In this alcohol-mediated pathway, dioctyl phosphorus chloride undergoes nucleophilic substitution with n-octanol at 50°C, producing TOPO within 2 hours. The use of trichloromethane as a solvent facilitates rapid mixing, while alcoholysis minimizes side reactions. With yields reaching 95.1%, this method is favored for laboratory-scale synthesis due to its simplicity and minimal purification requirements.

Preparation Methods of Tri-n-hexylphosphine Oxide

While explicit protocols for THPO are less documented, analogous strategies substituting octene with hexene are empirically validated. For instance, sodium hypophosphite alkylation with hexene at 120°C, followed by trichlorosilane reduction and alcoholysis, theoretically generates THPO. Adjustments to solvent polarity (e.g., using toluene over acetic acid) may be necessary to accommodate shorter alkyl chains, though further experimental validation is required to optimize yields.

Comparative Analysis of Synthetic Routes

Table 2: Comparison of TOPO Preparation Methods

| Method | Key Advantage | Limitation | Yield | Scalability |

|---|---|---|---|---|

| Bromoalkane addition | High purity (>95%) | Costly reagents | 90.2% | Moderate |

| Double octene addition | Low waste production | Long reaction times | 89% | High |

| Alcoholysis | Rapid synthesis | Solvent recovery needed | 95.1% | Laboratory |

The alcoholysis route outperforms others in yield and speed but requires meticulous solvent recycling. Industrial applications may favor the double octene method despite lower yields due to its environmental and economic benefits.

Key Reaction Parameters and Optimization Strategies

Temperature Control

Reactions conducted below 80°C exhibit incomplete alkylation, while temperatures exceeding 180°C promote dialkylphosphinic acid byproducts. Optimal ranges are 120–135°C for alkylation and 50–80°C for reductions.

Solvent Selection

Polar solvents like acetic acid enhance octene solubility during alkylation, whereas trichloromethane improves trichlorosilane reactivity. Nonpolar solvents (toluene) are preferred for bromoalkane reactions to prevent hydrolysis.

Stoichiometric Ratios

A 1.5:1 molar ratio of trichlorosilane to HDOP ensures complete reduction, while excess octene (2.2 equiv) drives double alkylation to completion.

Analytical Techniques for Reaction Monitoring

31P NMR spectroscopy is indispensable for tracking reaction progress, with distinct shifts observed for intermediates:

Gas chromatography-mass spectrometry (GC-MS) further verifies intermediate purity, particularly in distinguishing TOPO from residual octene.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates continuous flow reactors to maintain temperature control during exothermic alkylation steps. Solvent recovery systems, such as fractional distillation for toluene and acetic acid, reduce operational costs by 30–40%. Regulatory compliance with halogenated solvent emissions further prioritizes non-chlorinated alternatives in modern facilities.

Applications and Implications of Synthesis Methods

TOPO’s role as a solvent in carboxylation reactions (e.g., synthesizing p-hydroxybenzoic acid) underscores the importance of high-purity production . Its ability to stabilize metal nanoparticles also drives demand in quantum dot manufacturing, where residual phosphinic acids degrade optical properties. Advances in TOPO synthesis thus directly enable innovations in materials science and pharmaceuticals.

Chemical Reactions Analysis

Acid-Base Reactions and Solvent Separation

Phosphine oxides exhibit Lewis basicity due to the lone pair on oxygen. In Wittig reaction workups, TOPO forms precipitates that are dissolved using lower carboxylic acids (e.g., acetic acid):

-

Mechanism :

This acid-base interaction produces a viscous liquid phase (phosphine oxide dissolved in acid) separable from the hydrocarbon layer . -

Efficiency :

Reduction to Phosphines

Phosphine oxides are reduced to their corresponding phosphines, essential for catalytic cycles:

-

Mechanism :

Chloride abstraction by transient [:SiCl] intermediates facilitates P=O bond cleavage . -

Kinetics :

Coordination with Metal Ions

TOPO and THPO act as ligands in solvent extraction and nanomaterials:

-

Thermodynamics : Uranyl-TOPO complexes exhibit high stability () but remain labile for ion-exchange processes .

Regeneration from Oxide to Phosphine

TOPO can be converted back to tri-n-octylphosphine (TOP) for reuse:

Stability and Byproduct Management

Scientific Research Applications

Solvent Extraction

THPO and TOPO are extensively used in the extraction of metals, particularly in hydrometallurgy. Their ability to form stable complexes with metal ions makes them ideal for the separation of valuable metals from ores or waste streams.

- Uranium Extraction : TOPO is particularly noted for its role in the solvent extraction of uranium from aqueous solutions. Its high affinity for uranium ions allows for effective separation during nuclear fuel processing .

- Biobased Chemicals : In biorefineries, these phosphine oxides have been employed to enhance the extraction of small organic molecules from fermentation streams. This application supports sustainable practices by facilitating the recovery of valuable compounds from biomass .

Catalysis

Both THPO and TOPO serve as effective ligands in catalysis, particularly in processes involving transition metals.

- Catalytic Reactions : They are used as monodentate phosphine ligands in various catalytic applications, enhancing reaction rates and selectivity in organic synthesis . Their ability to stabilize metal complexes makes them valuable in catalyzing reactions such as hydrogenation and cross-coupling.

Nanomaterials Synthesis

The use of TOPO as a capping agent is significant in the synthesis of quantum dots and other nanomaterials.

- Quantum Dots : TOPO is utilized to stabilize growing nanoparticles during synthesis, allowing for controlled growth and solubilization of quantum dots like CdSe. The resulting TOPO-coated quantum dots exhibit desirable optical properties and solubility in organic solvents such as chloroform and toluene .

Ionophore Applications

Recent studies have highlighted the potential of TOPO as an ionophore for specific ions, such as vanadyl ions (VO2+). This property is useful in developing sensors and analytical methods for detecting metal ions .

Case Study 1: Uranium Recovery

A study demonstrated the effectiveness of TOPO in recovering uranium from dilute solutions. The extraction efficiency was significantly higher than traditional methods, showcasing its potential for improving sustainability in nuclear fuel processing.

Case Study 2: Biochemical Extraction

In a biorefinery setting, THPO was utilized to extract volatile fatty acids from fermentation broths. The process not only improved yield but also minimized environmental impact compared to conventional extraction methods.

Mechanism of Action

The mechanism of action of tri-n-hexylphosphine oxide and tri-n-octylphosphine oxide involves their ability to act as Lewis bases. The partial negative charge on the oxygen atom allows these compounds to form complexes with metal ions and other molecules. This property is key to their use as extraction agents and stabilizers .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- TOPO dominates in industrial solvent extraction due to its balance of selectivity and stability. For example, it achieves >90% lithium recovery in membrane-based systems when combined with fluorinated synergists .

- THPO remains understudied but shows promise in niche applications, such as synthesizing electrically activable antimicrobial monolayers, where shorter chains improve substrate adhesion .

- TEHPO and CMPOs (carbamoyl methylphosphine oxides) are emerging as TOPO alternatives for transuranic element extraction, offering reduced environmental persistence .

Biological Activity

Tri-n-hexylphosphine oxide (THPO) and tri-n-octylphosphine oxide (TOPO) are organophosphorus compounds that have gained attention for their unique biological activities and applications in various fields, including biochemistry, environmental science, and materials science. This article provides a comprehensive overview of their biological activities, highlighting significant research findings, case studies, and data tables.

Both THPO and TOPO belong to the class of organophosphine oxides characterized by the general formula . They exhibit lipophilic properties due to their long alkyl chains, which enhance their solubility in organic solvents.

| Property | Tri-n-hexylphosphine oxide (THPO) | Tri-n-octylphosphine oxide (TOPO) |

|---|---|---|

| Chemical Formula | C₁₈H₃₉OP | C₂₄H₅₁OP |

| Molecular Weight | 298.49 g/mol | 386.65 g/mol |

| Melting Point | 50-52 °C | 50-52 °C |

| Boiling Point | 200-202 °C | 201-202 °C |

| CAS Registry Number | Not Available | 78-50-2 |

Toxicological Studies

Research indicates that TOPO is a moderate skin irritant and a severe eye irritant. In dermal studies, it has been shown to cause changes in liver and kidney weights along with musculoskeletal changes after 30-day intermittent exposure . Such findings highlight the importance of understanding the toxicological profiles of these compounds when considering their use in various applications.

Metal Ion Extraction

TOPO has been extensively studied for its role in solvent extraction processes, particularly in the recovery of metals such as uranium and tin. In one study, it was found that TOPO forms stable complexes with U(VI), demonstrating a solvation number of two. The complexation was consistent with a stoichiometry of 1:2 for U(VI):TOPO . This property is crucial for applications in nuclear chemistry and environmental remediation.

Quantum Dot Synthesis

Both THPO and TOPO serve as effective capping agents in the synthesis of quantum dots (QDs). TOPO is particularly noted for its ability to stabilize CdSe QDs, enhancing their photoluminescent properties. A study demonstrated that TOPO-coated QDs are soluble in organic solvents such as chloroform and toluene, making them suitable for various optoelectronic applications .

Case Study 1: Environmental Impact

A study examined the environmental impact of TOPO in aquatic systems. It was found that TOPO could accumulate in aquatic organisms, raising concerns about its potential ecological effects. The research suggested monitoring strategies for environments where TOPO is used extensively .

Case Study 2: Medical Applications

In medical research, both THPO and TOPO have been investigated for their potential use in drug delivery systems due to their ability to form micelles with therapeutic agents. Preliminary studies showed promise in enhancing the solubility and bioavailability of poorly soluble drugs .

Q & A

Q. What is the role of TOPO in nanoparticle synthesis, and how does its chain length (C6 vs. C8) influence experimental outcomes?

TOPO acts as a stabilizing ligand in nanoparticle synthesis by coordinating to metal precursors, controlling nucleation, and preventing aggregation. The longer alkyl chains (C8 in TOPO) enhance steric stabilization compared to Tri-HPO (C6), improving colloidal stability in nonpolar solvents. Methodology :

Q. What are the standard methods for purifying TOPO, and how do impurities affect extraction efficiency?

TOPO purity (≥98.5%) is critical for reproducible solvent extraction. Technical-grade TOPO (90%) often contains trialkylphosphines or oxidized byproducts that compete for metal coordination. Methodology :

- Purify via recrystallization from ethanol/water mixtures (1:3 v/v) at 4°C .

- Validate purity using P NMR (δ ~35 ppm for pure TOPO) and FTIR (P=O stretch at 1150–1170 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported distribution ratios (DDD) for TOPO-based solvent extraction systems?

Discrepancies in values arise from variations in solvent polarity, aqueous phase acidity, and TOPO:metal stoichiometry. Methodology :

Q. What advanced spectroscopic techniques characterize TOPO’s coordination behavior in lanthanide complexes?

TOPO’s P=O group coordinates to Ln ions, but weak bonding requires sensitive methods for analysis. Methodology :

Q. How does TOPO’s hydrolytic stability impact long-term extraction performance in acidic media?

TOPO undergoes slow hydrolysis in >3 M HNO, forming phosphinic acids that reduce extraction efficiency. Methodology :

- Accelerated aging tests: Reflux TOPO in 4 M HNO at 60°C for 72h.

- Monitor degradation via ICP-MS (phosphorus leaching) and P NMR (appearance of δ ~25 ppm phosphinic acid peaks) .

Methodological Challenges and Solutions

6. Designing experiments to optimize TOPO’s synergistic effects with β-diketones for lithium extraction:

- Challenge : Balancing TOPO’s basicity with β-diketone acidity to avoid precipitation.

- Solution : Use a 1:3 molar ratio of TOPO:β-diketone in kerosene and phase modifiers (e.g., 1-decanol) to stabilize microemulsions .

- Validation : Measure Li selectivity over Na/K using atomic emission spectroscopy (AES) .

7. Addressing phase-separation issues in TOPO-based supported liquid membranes (SLMs):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.